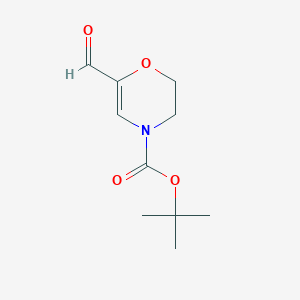

tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate: is a chemical compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 . It belongs to the class of oxazine derivatives, which are known for their diverse applications in various fields of chemistry and biology.

Métodos De Preparación

The synthesis of tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a suitable oxazine precursor with tert-butyl formate in the presence of a catalyst . The reaction conditions often involve moderate temperatures and controlled pH to ensure the desired product is obtained with high yield and purity.

Análisis De Reacciones Químicas

tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

tert-Butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate is a chemical compound with the CAS number 189028-68-0 . It contains an oxazine ring and a tert-butoxycarbonyl group bound to a nitrogen atom .

Typical Properties and Specifications

The search results provide the following specifications for this compound :

Applications

While specific applications of this compound are not detailed in the provided search results, the following points may be relevant:

- Building Block in Synthesis: 2-(6-Bromohexyloxy)tetrahydro-2H-pyran is described as an important building block used in the synthesis of alkaloids, symmetrical olefins, and 14-membered macrocyclic ethers .

- α-Amino Acid Research : Unnatural cyclic α-amino acids play an important role in the search for biologically active compounds and macromolecules .

- Receptor Agonists : Phenylmorpholine compounds are used as α2C adrenergic receptor agonists, and numerous phenylmorpholine derivatives possess various other pharmacological properties .

- Treatment of Serotonin Disorders : 3,4-dihydro-2H-benzo[l,4]oxazine derivatives are potentially useful for the treatment of depression as well as other serotonin disorders .

Related Compounds and Research

Other related compounds and research areas mentioned in the search results include:

- 4-tert-Butyl-2,6-diformylphenol: Reported applications for this diformylphenol include the synthesis of binucleating macrocyclic ligands .

- tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate: The molecule contains a benzene ring fused to an oxazine ring and one tert-butoxycarbonyl group bound to the N atom of the oxazine ring .

- 3,4-dihydro-2H-benzo[1,4]oxazine derivatives: Compounds of this type have the ability to act at the 5-HT1A autoreceptors and are potentially useful for the treatment of depression and other serotonin disorders .

Mecanismo De Acción

The mechanism of action of tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The oxazine ring structure allows for interactions with biological macromolecules, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate can be compared with other similar compounds, such as:

tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate: This compound has a similar tert-butyl ester group but differs in the ring structure and substituents.

tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate: Another similar compound with different substituents and ring structure.

The uniqueness of this compound lies in its specific oxazine ring and formyl group, which confer distinct chemical and biological properties.

Actividad Biológica

Tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate (CAS Number: 189028-68-0) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

- Molecular Formula : C10H15NO4

- Molecular Weight : 199.24 g/mol

- Structure : The compound features a dihydrooxazine ring, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that oxazine derivatives often exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Antioxidant Activity

The compound has also been studied for its antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 80 |

These results indicate a dose-dependent increase in radical scavenging activity.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Studies have demonstrated that this compound can modulate inflammatory pathways. In particular, it has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxazine ring structure allows for potential interactions with enzymes and receptors involved in inflammation and microbial resistance.

- Enzyme Inhibition : The compound may inhibit enzymes responsible for the synthesis of inflammatory mediators.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors involved in immune responses.

Case Studies

- Study on Antimicrobial Activity : A recent study published in a peer-reviewed journal evaluated the antimicrobial effects of several oxazine derivatives, including this compound. The findings highlighted its effectiveness against multiple bacterial strains and suggested further investigation into its mechanism of action .

- Antioxidant Evaluation : Another research article focused on the antioxidant properties of various oxazine derivatives. This study confirmed that this compound exhibited significant radical scavenging activity compared to standard antioxidants .

- Inflammation Modulation : A pharmacological study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a marked reduction in edema and inflammatory cytokine levels upon treatment with this compound .

Propiedades

IUPAC Name |

tert-butyl 6-formyl-2,3-dihydro-1,4-oxazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPXPRYDOUKRGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.